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3-Chloro-4-(methylsulfonyl)phenol
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Overview
Description
3-Chloro-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H7ClO3S It is a chlorinated phenol derivative with a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methylsulfonyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, 3-chlorophenol can be reacted with methylsulfonyl chloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(methylsulfonyl)phenol is an organic compound with a phenolic ring and a chlorine atom and methylsulfonyl group attached to it. It has a molecular weight of approximately 206.64 g/mol. The compound is a solid that is tan to pink-brown in color, and it exhibits solubility in organic solvents, such as methanol and dimethyl sulfoxide, but has limited water solubility.
Applications
- Medicinal Chemistry Research has indicated that this compound has biological activities, especially in medicinal chemistry. Studies have explored its potential as an analgesic and anti-inflammatory agent. Because it can modulate biological pathways, it is a candidate for use in drug development for metabolic disorders and cancer.
- Synthesis of other compounds this compound can be used to synthesize other compounds. For example, it can be produced from 3-chloro-4-(methylsulfonyl)benzaldehyde . 3-Chloro-4-(methylsulfonyl)benzaldehyde can be prepared from halogenated benzaldehydes, such as 3-chloro-4-fluorobenzaldehyde or 3,4-dichlorobenzaldehyde, and a sodium salt of methanesulfinic acid .
- Other potential applications 3-chloro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, a compound structurally related to this compound, is a sulfonamide derivative that may have antiviral, antibacterial, and anticancer properties. Studies of N-phenylbenzamide derivatives have shown that structurally related compounds could inhibit HBV replication in vitro. Studies on sulfonamide compounds have demonstrated inhibition of bacterial pathogens, and other studies have shown that structurally similar compounds can induce apoptosis in human cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-4-(methylsulfonyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
3-Chloro-4-(methylsulfonyl)phenol is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7ClO3S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
3-chloro-4-methylsulfonylphenol |
InChI |
InChI=1S/C7H7ClO3S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 |
InChI Key |
IECLOLDRDOOQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
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